

Application Notes: Demethylamino Ranitidine Acetamide Sodium Standard

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Compound of Interest

Compound Name:

Demethylamino Ranitidine
Acetamide Sodium

Cat. No.:

B119245

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide essential information and protocols for the procurement, handling, and utilization of the **Demethylamino Ranitidine Acetamide Sodium** reference standard. This compound is a critical impurity in the quality control of ranitidine-containing pharmaceutical products.

Introduction and Significance

Demethylamino Ranitidine Acetamide Sodium, identified as Ranitidine Impurity D in the European Pharmacopoeia (EP), is a known degradation product of the active pharmaceutical ingredient (API) Ranitidine.[1] Its chemical structure and properties are well-defined, and its presence in ranitidine drug substances or products can indicate instability and degradation.

The monitoring of ranitidine impurities has become increasingly critical following the discovery that ranitidine and some of its impurities can generate N-Nitrosodimethylamine (NDMA), a probable human carcinogen, under certain conditions such as elevated temperatures.[1][2][3] [4][5][6] Studies have shown that Impurity D is among those that can produce NDMA under forced degradation conditions.[1] Therefore, the accurate identification and quantification of **Demethylamino Ranitidine Acetamide Sodium** are paramount for ensuring the safety, efficacy, and stability of ranitidine-based medicines. This reference standard is intended for use in analytical procedures to confirm the identity and measure the level of this specific impurity.



Purchasing and Handling of the Standard

- 2.1. Recommended Suppliers: Certified reference standards for **Demethylamino Ranitidine Acetamide Sodium** (CAS No. 112251-56-6) can be procured from specialized chemical and pharmaceutical standard suppliers. Reputable sources include:
- LGC Standards[7][8]
- Sigma-Aldrich (Merck)[9][10]
- SynThink Research Chemicals[1][11]
- 2.2. Certificate of Analysis (CoA): Upon purchase, the standard should be accompanied by a comprehensive Certificate of Analysis. The CoA provides critical data for its proper use. A typical CoA will include:
- Product Name and Synonyms (e.g., Ranitidine Impurity D)
- CAS Number
- · Molecular Formula and Weight
- · Lot Number
- Purity, typically determined by High-Performance Liquid Chromatography (HPLC) and expressed as a percentage.[1]
- Identity confirmation data (e.g., ¹H-NMR, Mass Spectrometry).[1]
- Recommended storage conditions.
- Retest or Expiry Date.
- 2.3. Storage and Stability: To ensure the integrity of the reference standard, it should be stored under the conditions specified in the CoA. Typically, this involves storage in a well-sealed container, protected from light and moisture, at low temperatures (e.g., -10 to -25°C).[9]

Quantitative Data and Specifications



The following table summarizes the typical specifications for a pharmaceutical-grade **Demethylamino Ranitidine Acetamide Sodium** reference standard.

Parameter	Specification
Chemical Name	N-[2-[[[5-[(Dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-2-nitroacetamide lon(1-) Sodium
Synonyms	Ranitidine Impurity D (EP, Sodium Salt)
CAS Number	112251-56-6
Molecular Formula	C12H18N3NaO4S
Molecular Weight	323.34 g/mol
Purity (by HPLC)	≥ 99.5%[12]
Identity	Confirmed by ¹ H-NMR and Mass Spectrometry
Appearance	Solid Powder

Experimental Protocols

The primary application of this standard is for the quantification of Ranitidine Impurity D in drug substances and products using High-Performance Liquid Chromatography (HPLC).

4.1. Protocol: Quantification of Impurity D in Ranitidine Tablets by HPLC-UV

This protocol outlines a representative method for the determination of **Demethylamino Ranitidine Acetamide Sodium**. Method validation as per ICH guidelines is required before routine use.

A. Materials and Reagents:

- Demethylamino Ranitidine Acetamide Sodium Reference Standard
- Ranitidine Tablet Sample
- Acetonitrile (HPLC Grade)



- Potassium Phosphate Monobasic (Reagent Grade)
- Deionized Water (18.2 MΩ·cm)
- Phosphoric Acid (for pH adjustment)
- B. Chromatographic Conditions: | Parameter | Condition | | :--- | :--- | | Instrument | HPLC system with UV/PDA Detector | | Column | ACE C18, 100 x 4.6 mm, 3µm (or equivalent C18 column)[13] | | Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH adjusted to 7.1 | | Mobile Phase B | Acetonitrile | | Gradient Program | Time (min) | %A | %B | | | 0.0 | 98 | 2 | | | 10.0 | 78 | 22 | | | 15.0 | 78 | 22 | | | 15.1 | 98 | 2 | | | 20.0 | 98 | 2 | | Flow Rate | 1.0 mL/min | | Column Temperature | 40° C[13] | | Detection Wavelength | 230 nm[13] | | Injection Volume | 10 µL |

C. Solution Preparation:

- Standard Stock Solution (Impurity D): Accurately weigh approximately 10 mg of Demethylamino Ranitidine Acetamide Sodium Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A. This yields a concentration of ~100 μg/mL.
- Standard Working Solution: Dilute 1.0 mL of the Standard Stock Solution to 100 mL with Mobile Phase A to obtain a final concentration of approximately 1.0 μg/mL.
- Sample Preparation (Ranitidine Tablets):
 - Weigh and finely powder no fewer than 20 ranitidine tablets.
 - Accurately weigh a portion of the powder equivalent to 100 mg of ranitidine and transfer to a 100 mL volumetric flask.
 - Add approximately 70 mL of Mobile Phase A and sonicate for 15 minutes to dissolve.
 - Dilute to volume with Mobile Phase A and mix well.
 - Centrifuge a portion of the solution at 4000 rpm for 10 minutes.



Filter the supernatant through a 0.45 μm nylon syringe filter, discarding the first few mL,
 into an HPLC vial. This gives a final ranitidine concentration of ~1000 μg/mL.

D. Analysis and Quantification:

- System Suitability: Inject the Standard Working Solution six times. The relative standard deviation (RSD) for the peak area should be not more than 5.0%. The tailing factor for the Impurity D peak should not be more than 2.0.
- Procedure: Inject the blank (Mobile Phase A), the Standard Working Solution, and the Sample Preparation in sequence.
- Calculation: The amount of **Demethylamino Ranitidine Acetamide Sodium** in the tablet sample is calculated using the following formula:

% Impurity D = (Area_Sample / Area_Standard) x (Conc_Standard / Conc_Sample) x 100

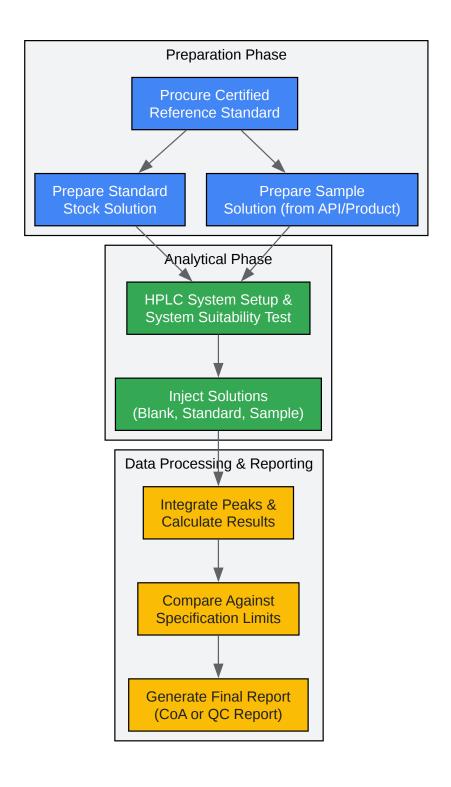
- Area Sample: Peak area of Impurity D in the sample chromatogram.
- Area Standard: Average peak area of Impurity D from the standard injections.
- Conc Standard: Concentration of the Impurity D Standard Working Solution (in mg/mL).
- Conc Sample: Concentration of ranitidine in the Sample Preparation (in mg/mL).

Visualizations

5.1. Workflow for Impurity Analysis

The following diagram illustrates the general workflow for using the reference standard in a quality control setting.





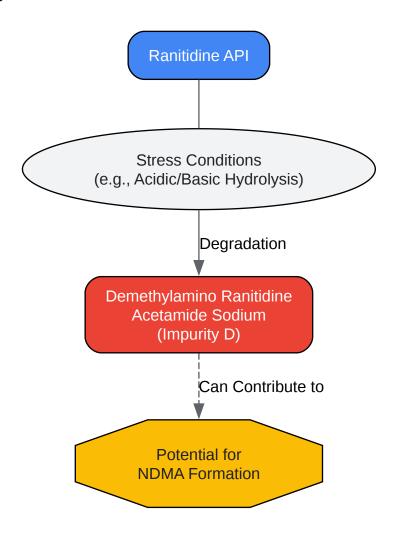
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Caption: Workflow for the analysis of Ranitidine Impurity D.

5.2. Ranitidine Degradation Pathway



This diagram shows the logical relationship between the parent drug, stress conditions, and the formation of Impurity D.



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Caption: Formation of Impurity D from Ranitidine degradation.

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